molecular formula C7H15NO2 B1526551 (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine CAS No. 1251385-30-4

(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B1526551
CAS No.: 1251385-30-4
M. Wt: 145.2 g/mol
InChI Key: OPVYLLPAXZPCKX-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity

(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine, also known as a tertiary amine, features a unique structure that includes both methoxyethyl groups and an oxirane (epoxide) moiety. This compound has garnered attention due to its potential biological activities, particularly in the synthesis of β-amino alcohols, which are significant in various biochemical pathways. The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions with epoxides, leading to the formation of biologically relevant compounds.

Molecular Structure

  • Molecular Formula : C₉H₁₉NO₃
  • Molecular Weight : Approximately 185.26 g/mol
  • Appearance : Colorless to yellowish liquid
  • Odor : Mild amine odor
  • Solubility : Soluble in water and organic solvents like ethanol and acetone

Structural Characteristics

The presence of both the methoxyethyl groups and the oxirane ring enhances the compound's reactivity and solubility, making it particularly valuable for chemical and biological applications.

The primary mechanism through which this compound exerts its biological effects involves:

  • Ring-opening Reactions : The oxirane group can react with nucleophiles, such as amines, leading to the formation of β-amino alcohols.
  • Interaction with Biomolecules : The compound has shown potential to interact with various enzymes and receptors, influencing biochemical pathways.

Case Studies and Research Findings

  • Synthesis of β-amino Alcohols :
    • Research indicates that this compound can effectively synthesize β-amino alcohols through its ring-opening reactions. These compounds are crucial in medicinal chemistry for drug development.
  • Antisense Oligonucleotide Modifications :
    • A study reported that modifications similar to those involving methoxyethyl groups enhance the affinity of antisense oligonucleotides (ASOs) for complementary RNA. The incorporation of such modifications resulted in a significant reduction in target mRNA levels, suggesting potential therapeutic applications .
  • Toxicity Studies :
    • Toxicological assessments have indicated that compounds with similar structures exhibit normal toxicity parameters (e.g., AST, ALT levels) in animal models, supporting their safety for potential therapeutic use .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Synthesis of β-amino AlcoholsEffective in synthesizing biologically relevant β-amino alcohols
Antisense OligonucleotideEnhances affinity for RNA; reduces mRNA expression
Toxicity ProfileNormal toxicity parameters in animal studies

Applications in Drug Development

The unique properties of this compound position it as a promising candidate for drug development:

  • Drug Synthesis : Its ability to create β-amino alcohols is critical for developing new therapeutic agents.
  • Biochemical Research : The compound's interactions with biomolecules make it a subject of interest for further exploration in biochemical pathways.

Properties

IUPAC Name

2-methoxy-N-methyl-N-(oxiran-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(3-4-9-2)5-7-6-10-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYLLPAXZPCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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